Diphenylmethylazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethylazide is an organic compound that contains an azide functional group attached to a diphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethylazide can be synthesized through several methods. One common approach involves the reaction of diphenylmethyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring proper safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethylazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to diphenylmethylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: Diphenylmethylamine.
Cycloaddition: Triazoles.
Scientific Research Applications
Diphenylmethylazide has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: The compound is utilized in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: This compound derivatives are explored for their potential pharmacological activities.
Mechanism of Action
The mechanism of action of diphenylmethylazide primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of new compounds. In biological systems, azides can interact with proteins and other biomolecules, potentially leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Similar to diphenylmethylazide but with only one phenyl group.
Benzyl Azide: Contains a benzyl group instead of a diphenylmethyl group.
Diphenylphosphoryl Azide: Contains a phosphoryl group in addition to the azide group.
Uniqueness
This compound is unique due to the presence of two phenyl groups, which can influence its reactivity and the types of reactions it undergoes.
Properties
CAS No. |
6926-47-2 |
---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
[azido(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H11N3/c14-16-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
UHALAAGWENHOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.